molecular formula C14H11FO2 B580934 5-Fluoro-3-(4-methylphenyl)benzoic acid CAS No. 1261978-89-5

5-Fluoro-3-(4-methylphenyl)benzoic acid

Cat. No. B580934
M. Wt: 230.238
InChI Key: XDZUYMRUEWJEPR-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4-methylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261978-89-5. Its molecular weight is 230.24 and its IUPAC name is 5-fluoro-4’-methyl [1,1’-biphenyl]-3-carboxylic acid .


Synthesis Analysis

The synthesis of fluorinated compounds has attracted attention from biologists and chemists due to their wide usage in molecular imaging, pharmaceuticals, and materials . Enzymatic methods are significant for the synthesis of fluorinated compounds . The direct formation of the C-F bond by fluorinase is the most effective and promising method . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-(4-methylphenyl)benzoic acid can be represented by the linear formula C14H11FO2 . More detailed structural information can be obtained from resources like the Cambridge Crystallographic Data Centre .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Fluorinated benzoic acids and their derivatives have been extensively studied for their synthesis methods and applications in creating biologically active compounds. Tagat et al. (2002) described the synthesis of mono- and difluoronaphthoic acids, showcasing the importance of fluorinated benzoic acids in the development of naphthalene-based structures through electrophilic fluorination and Friedel-Crafts cyclization processes (Tagat et al., 2002). This highlights the role of fluorinated benzoic acids in synthesizing complex organic molecules.

Pharmacological Research

Fluorinated compounds, including benzoic acid derivatives, have been investigated for their antitumor and antibacterial properties. Hutchinson et al. (2001) synthesized fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxic activity in vitro against human breast cancer cell lines, underscoring the potential of fluorinated benzoic acid derivatives in cancer research (Hutchinson et al., 2001). Moreover, Holla et al. (2003) explored the antibacterial activities of new compounds derived from fluorobenzoic acids, indicating their usefulness in developing new antibacterial agents (Holla et al., 2003).

Materials Science and Other Applications

In materials science, fluorinated benzoic acid derivatives have been utilized in the synthesis of novel materials with specific properties. Li et al. (2014) reported on the synthesis of a linear trinuclear cobalt cluster with 5-fluoro-2-hydroxy-benzoic acid, demonstrating the utility of fluorinated benzoic acids in crafting materials with unique magnetic properties (Li et al., 2014).

Safety And Hazards

The safety data sheet for 5-Fluoro-3-(4-methylphenyl)benzoic acid indicates that it should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-fluoro-5-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZUYMRUEWJEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688623
Record name 5-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(4-methylphenyl)benzoic acid

CAS RN

1261978-89-5
Record name 5-Fluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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